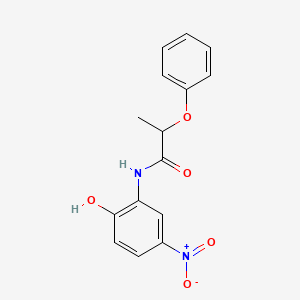![molecular formula C14H14N2O5S B4111913 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4111913.png)
2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide
Vue d'ensemble
Description
2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide, also known as HMB, is a small molecule that has been extensively studied for its potential as a therapeutic agent. HMB has been shown to have a range of biochemical and physiological effects, and its mechanism of action is well understood. In
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide involves the inhibition of various enzymes and signaling pathways. 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has a range of biochemical and physiological effects. In cancer research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In diabetes research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of insulin signaling proteins. In inflammation research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in lab experiments is its well-understood mechanism of action. This allows researchers to design experiments that specifically target the pathways and enzymes affected by 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. However, one limitation of using 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. One area of interest is the development of 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide analogs with improved solubility and bioavailability. Another area of interest is the use of 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors. Additionally, further research is needed to fully understand the role of 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in various diseases and to identify the most effective dosages and administration methods.
Applications De Recherche Scientifique
2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to reduce the production of inflammatory cytokines.
Propriétés
IUPAC Name |
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-13-5-3-2-4-11(13)16-22(19,20)9-6-7-12(17)10(8-9)14(15)18/h2-8,16-17H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVIIEIGCLPMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)


![1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4111886.png)

![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4111897.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-7-bromo-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111903.png)
![1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4111910.png)


![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111931.png)
![1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)